molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

Cat. No.: B1266791
CAS No.: 4365-63-3
M. Wt: 224.32 g/mol
InChI Key: RVMFURNUVGUONB-UHFFFAOYSA-N
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Description

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, also known as TBPSA, is an organic compound with a wide range of applications in the field of organic synthesis and scientific research. It is a carboxylic acid that is used as a reagent in a variety of synthetic and analytical processes. TBPSA is a highly versatile compound that can be used in a variety of ways, including as a catalyst, a ligand, and a reagent. In addition, it has been used in a variety of biochemical and physiological studies due to its high reactivity and low toxicity.

Scientific Research Applications

Larvicidal and Antimicrobial Activities

  • Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Characterization

  • Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of this compound, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Interaction with Biological Molecules

  • Human Serum Albumin Binding : Studies reveal how compounds related to this compound interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).

Metal Complex Synthesis

  • Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).

Pharmacological Studies

  • Acute Toxicity and Physicochemical Properties : Research on derivatives of this compound explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).

Antimicrobial Activity

  • Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).

Drug Modification and Bioavailability

  • Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).

Coordination Chemistry

  • Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for the compound is "Warning" . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFURNUVGUONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901793
Record name NoName_940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4365-63-3
Record name 4365-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Sodium chloroacetate (6.29 g, 54 mmol) was added in portions to a solution of 4-t-butylbenzenethiol (9.0 g, 54 mmol) in a 30% (w/v) aqueous solution of sodium hydroxide (10.8 ml, 81 mmol) with stirring at 80° C. When the addition was complete, stirring was continued for an additional 2 hours at 80° C., during which time a thick white precipitate had formed. The reaction mixture was added to water (200 ml) and was acidified to pH 2 by the addition of 2M hydrochloric acid. The mixture was extracted with ethyl acetate. The combined extracts were then extracted with a 10% (w/v) aqueous solution of potassium carbonate. The aqueous extracts were acidified to pH 2 by the addition of 2M hydrochloric acid and again extracted with ethyl acetate. These combined extracts were dried (MgSO4) and the solvent was removed by evaporation to give 2-(4-t-butylphenylthio)acetic acid (B) as a straw coloured oil (9.07 g); which had a satisfactory NMR spectrum.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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